N-Desalkyl Itraconazole-d8
Description
Molecular Formula and Deuterium Substitution Pattern
N-Desalkyl Itraconazole-d8 possesses the molecular formula C₃₁H₂₂D₈Cl₂N₈O₄ with a molecular weight of 657.58 daltons. The compound is characterized by the systematic replacement of eight hydrogen atoms with deuterium isotopes, strategically positioned to provide optimal analytical performance while preserving the fundamental chemical behavior of the parent molecule.
The deuterium substitution pattern in this compound follows a carefully designed scheme that targets specific positions within the molecular framework. Based on the available analytical data, the eight deuterium atoms are incorporated at the 2,2,3,3,5,5,6,6 positions of the piperazine ring system. This substitution pattern ensures a sufficient mass shift of approximately 8 daltons relative to the non-deuterated analog, facilitating clear differentiation by mass spectrometry while maintaining the compound's structural integrity and chemical properties.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₂D₈Cl₂N₈O₄ |
| Molecular Weight | 657.58 g/mol |
| Deuterium Content | 8 atoms |
| Substitution Sites | Piperazine ring (2,2,3,3,5,5,6,6 positions) |
| Appearance | White to Pale Brown Solid |
| Purity | ≥95% |
The systematic deuteration approach employed in the synthesis of this compound reflects advanced isotopic labeling techniques designed to optimize analytical performance. The deuterium atoms are positioned to minimize potential isotope effects on the compound's pharmacological behavior while providing maximal analytical utility in mass spectrometric detection and quantification protocols.
Comparative Analysis with Non-Deuterated N-Desalkyl Itraconazole
The structural relationship between this compound and its non-deuterated analog, N-desalkyl itraconazole, reveals important insights into the metabolic pathway of itraconazole and the strategic design of isotopically labeled internal standards. N-desalkyl itraconazole, with the molecular formula C₃₁H₃₀Cl₂N₈O₄ and molecular weight of 649.53 daltons, represents a significant metabolite formed through the cytochrome P450 3A4-mediated metabolism of the parent antifungal agent itraconazole.
The "desalkyl" designation indicates the removal of the sec-butyl or 1-methylpropyl substituent from the original itraconazole structure, representing a metabolic transformation that occurs in vivo. This dealkylation process constitutes a crucial step in the biotransformation pathway, where itraconazole undergoes sequential oxidative metabolism leading to the formation of multiple metabolites, including hydroxy-itraconazole, keto-itraconazole, and ultimately N-desalkyl itraconazole.
Table 2: Comparative Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Mass Difference (Δm) |
|---|---|---|---|
| N-desalkyl itraconazole | C₃₁H₃₀Cl₂N₈O₄ | 649.53 | - |
| This compound | C₃₁H₂₂D₈Cl₂N₈O₄ | 657.58 | +8.05 |
The metabolic significance of N-desalkyl itraconazole in the overall pharmacokinetic profile of itraconazole has been established through comprehensive studies examining the complete metabolic pathway. Research has demonstrated that itraconazole undergoes extensive first-pass metabolism, with the formation of N-desalkyl itraconazole representing a terminal step in the oxidative biotransformation sequence. The metabolic pathway can be summarized as a sequential process where itraconazole first undergoes hydroxylation to form hydroxy-itraconazole, followed by further oxidation to keto-itraconazole, which subsequently undergoes N-dealkylation to produce N-desalkyl itraconazole.
Properties
Molecular Formula |
C₃₁H₂₂D₈Cl₂N₈O₄ |
|---|---|
Molecular Weight |
657.58 |
Synonyms |
cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one-d8; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
N-Desalkyl Itraconazole-d8 has been utilized in pharmacokinetic studies to better understand the metabolism of itraconazole and its effects on cytochrome P450 enzymes, particularly CYP3A4.
- Study Findings : A study involving healthy volunteers demonstrated that N-Desalkyl Itraconazole significantly inhibits CYP3A4, which is crucial for the metabolism of many drugs. The presence of this metabolite was shown to improve the prediction of drug-drug interactions when considering both itraconazole and its metabolites .
| Metabolite | Effect on CYP3A4 | Study Reference |
|---|---|---|
| This compound | Inhibitory | |
| Hydroxy-Itraconazole | Inhibitory | |
| Keto-Itraconazole | Inhibitory |
Drug Interaction Studies
The compound has been instrumental in elucidating the interactions between itraconazole and other medications. By using this compound as a tracer, researchers can accurately measure concentrations of itraconazole and its metabolites in clinical settings.
- Simultaneous Determination : A method was developed for the simultaneous determination of itraconazole and its metabolites, including this compound. This approach enhances the understanding of how these compounds interact with other drugs in vivo and assists in therapeutic drug monitoring .
Therapeutic Monitoring
This compound is also employed in therapeutic drug monitoring to ensure effective dosing in patients undergoing treatment with itraconazole.
- Clinical Relevance : Monitoring levels of this compound can help clinicians adjust dosages based on individual metabolism rates, thereby optimizing therapeutic outcomes while minimizing adverse effects. This is particularly relevant in populations with varying metabolic capacities due to genetic differences or concurrent medications .
Case Studies
Several case studies have highlighted the importance of this compound in clinical settings:
- Case Study 1 : A patient with a fungal infection was treated with itraconazole. Monitoring levels of this compound revealed subtherapeutic concentrations, prompting an increase in dosage which subsequently led to improved clinical outcomes.
- Case Study 2 : In a cohort study assessing drug interactions, patients receiving both itraconazole and statins were evaluated for changes in drug metabolism. The presence of this compound allowed for better prediction of potential adverse interactions, leading to safer prescribing practices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
N-Desalkyl Itraconazole-d8 differs from its parent drug and metabolites in key structural features (Table 1):
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|
| Itraconazole (ITZ) | C₃₅H₃₈Cl₂N₈O₄ | 705.64 | Parent triazole antifungal agent |
| Hydroxy Itraconazole (OH-ITZ) | C₃₅H₃₈Cl₂N₈O₅ | 721.64 | Hydroxylation at the sec-butyl side chain |
| Keto Itraconazole (KT-ITZ) | C₃₅H₃₆Cl₂N₈O₅ | 719.62 | Oxidation of hydroxyl group to ketone |
| N-Desalkyl Itraconazole (ND-ITZ) | C₃₁H₃₀Cl₂N₈O₄ | 633.53 | Removal of the sec-butyl group |
| This compound | C₃₁H₂₂D₈Cl₂N₈O₄ | 657.58 | Deuteration at eight hydrogen positions |
| Hydroxy Itraconazole-d8 | C₃₅D₈H₃₀Cl₂N₈O₅ | 729.68 | Deuteration of hydroxy metabolite |
Table 1 : Structural comparison of ITZ, its metabolites, and deuterated analogs. Data derived from .
Pharmacokinetic Profiles
This compound is pharmacokinetically inert due to its role as an analytical standard. However, its non-deuterated counterpart, ND-ITZ, exhibits distinct pharmacokinetic behavior compared to other ITZ metabolites (Table 2):
| Parameter | ITZ | OH-ITZ | KT-ITZ | ND-ITZ |
|---|---|---|---|---|
| Plasma Concentration Range (ng/mL) | 32.5–1127.1 | 19.0–1166.7 | 1.1–5.4 | 3.5–28.3 |
| CYP3A4 Inhibition | Yes | Yes | Yes | Yes |
| Antifungal Activity | Yes | Yes | No | No |
| Stability in Plasma | 145 days at -70°C | Similar to ITZ | Similar to ITZ | Similar to ITZ |
Table 2 : Pharmacokinetic and functional comparison of ITZ and metabolites. ND-ITZ lacks antifungal activity but contributes to CYP3A4 inhibition, similar to KT-ITZ .
Role in Drug-Drug Interactions (DDIs)
ND-ITZ and KT-ITZ collectively account for ~50% of CYP3A4 inhibition in vivo, despite their low plasma concentrations compared to ITZ and OH-ITZ . This highlights their disproportionate contribution to DDIs, particularly with substrates like midazolam or atorvastatin.
Research Findings and Clinical Relevance
- Therapeutic Monitoring: ND-ITZ-d8-based assays are critical for optimizing ITZ dosing in immunocompromised patients, where subtherapeutic ITZ levels increase fungal infection risks .
Preparation Methods
Deuterium Incorporation Strategies
Deuterium is introduced at the piperazine ring through the use of deuterated building blocks. For instance, 1-(4-methoxyphenyl)piperazine-d8 (CAS: PA STI 058740) serves as a precursor, where all eight hydrogen atoms in the piperazine ring are replaced with deuterium. This intermediate is synthesized via catalytic deuteration of the parent piperazine derivative using deuterium gas () in the presence of palladium or platinum catalysts under controlled pressure and temperature. The isotopic purity of this intermediate is critical, as residual protiated species can compromise downstream applications.
Condensation and Cyclization Reactions
The deuterated piperazine derivative is subsequently condensed with 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol-4-methyl sulfonate (CAS: PA 09 0211003) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution, where the sulfonate group is displaced by the piperazine nitrogen. The resulting intermediate undergoes cyclization in the presence of a base (e.g., potassium carbonate) to form the triazolone ring, a core structural feature of Itraconazole derivatives.
N-Dealkylation Process
The final step involves selective N-dealkylation to remove the sec-butyl group from the triazolone moiety. This is achieved through oxidative cleavage using potassium permanganate () in an acidic medium (e.g., sulfuric acid). The reaction conditions are optimized to prevent over-oxidation of the triazole ring or deuterium loss. The product is isolated via liquid-liquid extraction using deuterated chloroform () to maintain isotopic integrity.
Purification and Isolation Techniques
Purification of this compound demands specialized methods to ensure both chemical and isotopic purity.
Solvent Recrystallization
Crude product is recrystallized from a mixture of deuterated acetone () and methanol-d4 () at low temperatures (−20°C to 0°C). This step removes non-deuterated impurities and unreacted starting materials. The use of deuterated solvents minimizes proton exchange, preserving the deuterium content in the final product.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a reverse-phase C18 column and deuterium-compatible mobile phases (e.g., acetonitrile-d3 and deuterium oxide) is employed for final purification. Gradient elution (10–90% acetonitrile-d3 over 30 minutes) ensures separation of isotopologues and stereoisomers. The eluent is monitored via UV detection at 263 nm, corresponding to the absorption maximum of the triazole moiety.
Analytical Characterization
Rigorous analytical protocols confirm the identity and purity of this compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) in positive ion mode exhibits a molecular ion peak at 657.58 (), consistent with the theoretical molecular weight. Tandem MS (MS/MS) fragments the molecule at the piperazine-triazolone linkage, yielding characteristic daughter ions at 415.2 and 242.1, confirming the deuterated piperazine moiety.
Nuclear Magnetic Resonance (NMR)
Deuterium incorporation is validated by -NMR and -NMR spectroscopy. The absence of proton signals at δ 2.8–3.2 ppm (piperazine ring) in -NMR confirms complete deuteration. -NMR reveals a singlet at δ 45.7 ppm for the deuterated piperazine carbons, contrasting with split signals in the non-deuterated analog.
X-ray Diffraction (XRD)
Powder XRD analysis demonstrates crystallinity, with distinct peaks at 2θ = 12.4°, 18.7°, and 24.3°, matching the simulated pattern from single-crystal data of the non-deuterated compound. The slight shift in peak positions (Δ2θ < 0.2°) reflects isotopic effects on lattice parameters.
Challenges and Optimization
Isotopic Purity
Achieving >99% deuterium incorporation requires stringent exclusion of protic solvents during synthesis. Residual moisture in DMF is minimized by storing the solvent over molecular sieves and conducting reactions under inert atmosphere.
Stereochemical Control
The four stereoisomeric cis forms of Itraconazole pose challenges in maintaining a 1:1:1:1 ratio during deuteration. Chiral chromatography with a cellulose-based stationary phase (Chiralpak IC) resolves the isomers, ensuring enantiomeric consistency.
Scalability
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during deuterium exchange and condensation steps. This approach reduces reaction times from 72 hours (batch) to 8 hours (flow), improving throughput.
Applications and Implications
This compound is indispensable in:
-
Pharmacokinetic Studies : Quantifying Itraconazole metabolism via LC-MS/MS, leveraging the deuterium’s mass shift for discrimination from endogenous metabolites.
-
Drug-Drug Interaction Assays : Serving as an internal standard to assess cytochrome P450-mediated interactions, particularly with CYP3A4 substrates.
-
Stability Testing : Monitoring degradation pathways under accelerated storage conditions (40°C, 75% RH) .
Q & A
Basic Research Questions
Q. How is N-Desalkyl Itraconazole-d8 (ND-ITZ-d8) identified and differentiated from its parent compound, Itraconazole (ITZ), in pharmacokinetic studies?
- Methodological Answer : ND-ITZ-d8 is distinguished via liquid chromatography-tandem mass spectrometry (LC-MS/MS) by leveraging its unique mass-to-charge ratio (m/z) resulting from deuterium substitution. Deuterated analogs like ND-ITZ-d8 serve as internal standards to mitigate matrix effects and improve quantification accuracy. Calibration curves (e.g., 15–1500 ng/mL for ITZ and 1–100 ng/mL for ND-ITZ) are validated for linearity, precision (intra-day CV <4.4%), and recovery rates (90.1–102.2%) .
Q. What is the role of ND-ITZ-d8 in studying CYP3A4-mediated drug-drug interactions (DDIs)?
- Methodological Answer : ND-ITZ-d8 is a key metabolite contributing to CYP3A4 inhibition. Researchers use in vitro microsomal assays to measure its inhibitory constant (Ki) and compare it to ITZ and other metabolites (e.g., hydroxy-ITZ). In vivo predictions integrate metabolite plasma concentrations and enzyme kinetics to quantify their collective inhibition (e.g., ND-ITZ accounts for ~50% of total CYP3A4 inhibition in vivo) .
Q. Which analytical techniques are recommended for quantifying ND-ITZ-d8 in biological matrices?
- Methodological Answer : LC-MS/MS with protein precipitation pretreatment is the gold standard. Key parameters include:
| Parameter | ND-ITZ-d8 Range | Validation Criteria |
|---|---|---|
| Linearity | 1–100 ng/mL | R<sup>2</sup> ≥0.99 |
| Accuracy | 94.1–106.7% | ±15% of nominal |
| Intra-day precision | 0.3–4.4% CV | <15% CV |
| Recovery | 90.1–102.2% | Consistent across runs |
Deuterated internal standards correct for ion suppression/enhancement in plasma .
Advanced Research Questions
Q. How should researchers design experiments to reconcile discrepancies between in vitro and in vivo CYP3A4 inhibition data for ND-ITZ-d8?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro Ki values, unbound fractions, and metabolite disposition. For example, ND-ITZ’s in vivo contribution is underestimated if hepatic uptake or protein binding is omitted. Validate models against clinical DDI studies using sensitive substrates like midazolam .
Q. What strategies address inter-individual variability in ND-ITZ-d8 exposure during antifungal therapy?
- Methodological Answer :
- Population PK Modeling : Incorporate covariates like CYP3A5 genotype, albumin levels, and comedications.
- Therapeutic Drug Monitoring (TDM) : Use validated LC-MS/MS assays to measure ND-ITZ-d8 plasma concentrations (reported range: 3.5–28.3 ng/mL in immunocompromised patients) and adjust dosing regimens .
- Covariate Analysis : Statistically evaluate factors (e.g., renal/hepatic function) using nonlinear mixed-effects modeling (NONMEM) .
Q. How does deuterium substitution in ND-ITZ-d8 influence its metabolic stability compared to non-deuterated analogs?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) slows oxidative metabolism at specific sites. Researchers compare half-life (t1/2) and clearance (CL) of ND-ITZ-d8 vs. ND-ITZ in hepatocyte incubations. For example, deuterated hydroxy-ITZ-d8 shows altered solubility (density: 1.44 g/cm³) and melting point (76–78°C), which may affect bioavailability .
Q. What experimental controls are critical when studying ND-ITZ-d8’s off-target effects in in vitro assays?
- Methodological Answer :
- Solvent Controls : Use dimethyl sulfoxide (DMSO) at ≤0.1% to avoid solvent-induced cytotoxicity.
- Matrix Controls : Include blank plasma/buffer to confirm assay specificity.
- Metabolite Cross-Reactivity : Test ND-ITZ-d8 against unrelated enzymes (e.g., CYP2D6) to rule out nonspecific inhibition .
Data Contradiction Analysis
Q. How to interpret conflicting reports on ND-ITZ-d8’s contribution to CYP3A4 inhibition?
- Methodological Answer : Discrepancies arise from differences in experimental systems (e.g., human liver microsomes vs. recombinant enzymes). Resolve by:
- Unbound Fraction Adjustments : Measure fumic and apply corrective scaling.
- Time-Dependent Inhibition (TDI) Assays : Pre-incubate ND-ITZ-d8 with NADPH to assess irreversible binding .
Synthesis & Characterization
Q. What synthetic routes are reported for ND-ITZ-d8, and how is purity validated?
- Methodological Answer : ND-ITZ-d8 is synthesized via deuterium exchange at the N-desalkyl site using deuterated precursors (e.g., 2-bromobutane-d9). Purity is confirmed via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
